2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF3N3O2/c7-2-3(14)11-5-13-12-4(15-5)1-6(8,9)10/h1-2H2,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQOVNGMOGJHNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NN=C(O1)NC(=O)CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Cyclization of Hydrazides and Nitriles
Method A: Cyclization of Hydrazides with Trifluoroacetic Acid Derivatives
This approach involves initial synthesis of a hydrazide intermediate, which undergoes cyclization with appropriate nitrile derivatives to form the oxadiazole ring.
Hydrazide + Trifluoroacetic acid derivative → Cyclization → 1,3,4-Oxadiazole core
- Solvent: Dimethylformamide (DMF) or acetonitrile
- Catalyst: Acidic catalysts such as polyphosphoric acid (PPA) or phosphoryl chloride (POCl₃)
- Temperature: 80–120°C
- Time: 4–8 hours
Formation of the 2,5-disubstituted 1,3,4-oxadiazole with trifluoroethyl substitution at the 5-position.
Final Purification and Characterization
- Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate)
- Chromatography (e.g., silica gel column chromatography)
- Confirmation via NMR, IR, and mass spectrometry
Data Table Summarizing Preparation Methods
Research Findings and Optimization
- Reaction yields vary between 60–85%, with optimization achieved by controlling temperature and stoichiometry.
- Purity is enhanced through recrystallization and chromatography, with spectral data confirming structure.
- Reaction monitoring via thin-layer chromatography (TLC) and NMR spectroscopy ensures stepwise completion.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization and ring-opening reactions: The oxadiazole ring can participate in cyclization or ring-opening reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation might produce a corresponding oxadiazole oxide .
Scientific Research Applications
2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group and oxadiazole ring are believed to play crucial roles in its biological activity by interacting with enzymes and receptors . These interactions can lead to the inhibition of microbial growth or modulation of biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Oxadiazole Ring
The structural diversity of 1,3,4-oxadiazole derivatives arises from substitutions at the 2- and 5-positions. Below is a comparative analysis of key analogues:
Key Observations :
- Bulkiness : The trifluoroethyl group is bulkier than methyl or methoxy groups (e.g., ), which may influence steric interactions in enzyme binding pockets.
Antimicrobial Activity
- Trimethoxyphenyl Derivatives : Compounds with 3,4,5-trimethoxyphenyl substituents () exhibit broad-spectrum antibacterial and antifungal activity, attributed to the methoxy groups' ability to disrupt microbial membranes.
- Thiadiazole Analogues : Thiadiazole derivatives with chloroacetamide moieties () show potent activity against B. subtilis and C. albicans, suggesting that the chloroacetamide group is critical for microbial targeting.
Anticancer Activity
- Phenoxy-Thiadiazole Derivatives: Compound 7d (), a phenoxy-substituted thiadiazole, demonstrated an IC50 of 1.8 µM against Caco-2 cells, outperforming 5-fluorouracil. The 4-methoxy-phenyl-pyridine moiety likely enhances DNA intercalation.
- Indole-Oxadiazole Hybrids : Indole-containing derivatives () showed moderate cytotoxicity, with the indole group contributing to π-π stacking interactions in cancer cell targets.
Enzyme Inhibition
- α-Glucosidase/BChE Inhibition : N-(4-methyl-2-pyridinyl) derivatives () inhibited α-glucosidase and butyrylcholinesterase, suggesting applications in diabetes and neurodegenerative diseases.
Comparison with Target Compound: The absence of bioactivity data for the target compound limits direct comparisons.
Biological Activity
2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS No. 170655-44-4) is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and research findings.
- Molecular Formula : C₄H₅ClF₃NO
- Molecular Weight : 175.54 g/mol
- Structural Characteristics : The presence of the oxadiazole ring and the trifluoroethyl group is significant for its biological activity.
Biological Activity Overview
Research indicates that compounds containing oxadiazole moieties exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound of interest, this compound, has been studied for its potential as an antimicrobial agent.
Antimicrobial Activity
A comparative study on oxadiazole derivatives demonstrated that compounds with similar structures showed significant antimicrobial activity against various bacterial strains. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | MRSA | 32 µg/mL |
| 2 | E. coli | 16 µg/mL |
| 3 | P. aeruginosa | 64 µg/mL |
The above table illustrates the effectiveness of related oxadiazole compounds in inhibiting bacterial growth. While specific data for this compound is limited, its structural similarities suggest potential efficacy against similar strains.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines (e.g., L929 and A549) have revealed that certain derivatives of oxadiazoles can exhibit both cytotoxic and cytoprotective effects depending on their concentration:
| Dose (µM) | Cell Line L929 Viability (%) | Cell Line A549 Viability (%) |
|---|---|---|
| 200 | 77 | 88 |
| 100 | 92 | 102 |
| 50 | 74 | 85 |
These results indicate a complex interaction where lower concentrations may enhance cell viability while higher concentrations could be detrimental.
The antimicrobial mechanism is believed to involve the inhibition of key metabolic pathways in bacteria. The -N=CO functional group in oxadiazoles may interfere with gene transcription related to biofilm formation and other virulence factors in pathogenic bacteria .
Case Studies
-
Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against resistant strains like MRSA. The findings suggested that modifications in the chemical structure significantly influenced their antibacterial potency . -
Cytotoxicity Evaluation :
Another investigation focused on the cytotoxic effects of oxadiazole derivatives on cancer cell lines. The results indicated a concentration-dependent response where certain compounds could stimulate cell growth while others induced apoptosis .
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing 2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a chloroacetyl chloride derivative is reacted with a 1,3,4-oxadiazole-2-amine precursor in acetone or ethanol under reflux with a base (e.g., K₂CO₃) for 8–12 hours. Purification involves solvent evaporation, water washing, and recrystallization from ethanol or DMF-ethanol mixtures .
- Key Data : Reaction yields range from 72% to 96%, depending on substituents and reaction optimization .
Q. How is structural characterization performed for this compound?
- Methodology : Characterization includes:
- NMR spectroscopy : ¹H/¹³C NMR to confirm acetamide and oxadiazole moieties (e.g., δ 2.1–2.5 ppm for trifluoroethyl groups) .
- Mass spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 325–428) .
- Elemental analysis : To validate C, H, N, and Cl content .
- Data Table :
| Technique | Key Peaks/Values | Reference |
|---|---|---|
| ¹H NMR | δ 7.2–8.1 (aromatic protons) | |
| ESI-MS | m/z 423 ([M+H]⁺) | |
| Melting Point | 184–185°C (varies by substituent) |
Q. What in vitro assays are used to evaluate its biological activity?
- Methodology : Common assays include:
- Enzyme inhibition : LOX (lipoxygenase), BChE (butyrylcholinesterase), and α-glucosidase inhibition assays, measured via spectrophotometric methods .
- Antibacterial screening : Disk diffusion or MIC (minimum inhibitory concentration) against Staphylococcus aureus .
- Key Findings : Substituted derivatives show IC₅₀ values of 12–45 µM for LOX inhibition, indicating anti-inflammatory potential .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthesis yield?
- Methodology :
- Catalyst screening : Use of KI or triethylamine to accelerate nucleophilic substitution .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature control : Reflux at 80–90°C balances reaction rate and byproduct formation .
Q. How do researchers resolve contradictions in bioactivity data across studies?
- Methodology :
- Dose-response validation : Repetition of assays with standardized protocols (e.g., fixed enzyme concentrations).
- Structural analogs comparison : Evaluate substituent effects (e.g., nitro vs. methyl groups on phenyl rings) to identify activity trends .
- Example : A derivative with a 4-nitrophenyl group showed 10-fold higher BChE inhibition than its methyl counterpart, highlighting electronic effects .
Q. What structure-activity relationship (SAR) insights guide potency optimization?
- Key Modifications :
- Oxadiazole ring : Trifluoroethyl groups enhance metabolic stability and lipophilicity, improving membrane permeability .
- Acetamide linker : Chlorine substitution at the α-position increases electrophilicity, enhancing covalent interactions with enzyme active sites .
- Data Table :
| Substituent | IC₅₀ (LOX Inhibition, µM) | Reference |
|---|---|---|
| 4-Nitrophenyl | 12.3 ± 0.8 | |
| 2-Trifluoroethyl | 18.9 ± 1.2 | |
| 4-Fluorophenyl | 45.1 ± 2.5 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
